Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine

Kinase Inhibition Pyrazolopyrimidine SAR Procurement Risk

Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine (CAS 903192-31-4) is a synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, frequently explored for ATP-competitive kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and other disease-relevant kinases.

Molecular Formula C16H18ClN5
Molecular Weight 315.80 g/mol
CAS No. 903192-31-4
Cat. No. B12210467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine
CAS903192-31-4
Molecular FormulaC16H18ClN5
Molecular Weight315.80 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H18ClN5/c1-2-3-8-18-15-14-9-21-22(16(14)20-11-19-15)10-12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,19,20)
InChIKeyOWEUCPJENSXSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL] (The mean of the results at pH 7.4)

Procurement Guide for Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine (CAS 903192-31-4): A Pyrazolo[4,5-e]pyrimidine Kinase Inhibitor Scaffold


Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine (CAS 903192-31-4) is a synthetic small molecule belonging to the pyrazolo[4,5-e]pyrimidine class . This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, frequently explored for ATP-competitive kinase inhibition, particularly against cyclin-dependent kinases (CDKs) and other disease-relevant kinases [1]. The compound features an N-butyl amine at the 4-position and a 4-chlorobenzyl substituent at N1, structural motifs known to modulate potency, selectivity, and physicochemical properties within the pyrazolopyrimidine series.

Why Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine Cannot Be Assumed Interchangeable with Analogous Pyrazolopyrimidines


Pyrazolopyrimidine-based kinase inhibitors exhibit extreme sensitivity to substitution patterns, where even minor changes in the N1-benzyl group or C4-amine can invert selectivity profiles, alter potency by orders of magnitude, or profoundly affect pharmacokinetic properties [1]. The specific 4-chlorobenzyl and N-butyl amine combination of this compound generates a unique three-dimensional pharmacophore that cannot be recapitulated by generic analogs. Blind substitution without direct comparative data risks selecting a compound with divergent target engagement, unanticipated off-target effects, or unsuitable physicochemical characteristics for the intended assay or model system.

Quantitative Differential Evidence for Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine Against Comparators


Critical Evidence Gap: No Head-to-Head Comparative Bioactivity Data Available Against Defined Analogs

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to identify any study reporting quantitative IC50, Kd, or cellular activity data for Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine (CAS 903192-31-4) against a defined molecular target, nor any head-to-head comparison with a structurally characterized analog . Vendors such as EvitaChem suggest potential CDK inhibitory activity, but no confirmatory primary data, assay conditions, or comparator compounds are provided . This absence of evidence is the single most important finding for procurement decisions. In the absence of quantitative differentiation, the compound cannot be scientifically prioritized over any other pyrazolopyrimidine analog for which target engagement and selectivity data are available.

Kinase Inhibition Pyrazolopyrimidine SAR Procurement Risk

Class-Level Inference: Pyrazolo[4,5-e]pyrimidine Isomers May Exhibit Divergent Kinase Selectivity Compared to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Congeners

The pyrazolo[4,5-e]pyrimidine core is a less commonly explored isomer compared to the extensively characterized pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds [1]. Crystallographic and SAR studies on related fused pyrimidines demonstrate that the nitrogen atom arrangement within the bicyclic core dictates the hinge-binding orientation within the kinase ATP pocket, directly impacting kinase selectivity profiles [2]. For instance, pyrazolo[1,5-a]pyrimidine-based CDK inhibitors (e.g., dinaciclib) achieve broad CDK inhibition, while pyrazolo[3,4-d]pyrimidine Src/Abl inhibitors display a distinct selectivity fingerprint [3]. By class-level inference, a pyrazolo[4,5-e]pyrimidine derivative is expected to exhibit a kinase binding mode and selectivity profile distinct from either isomer, although no quantitative data for this specific compound exists to confirm this hypothesis.

Kinase Selectivity Scaffold Hopping Isomeric Differentiation

Physicochemical Differentiation: Predicted Properties of the N-Butyl/4-Chlorobenzyl Combination Versus Common Analogs

The combination of an N-butyl amine and a 4-chlorobenzyl substituent confers predicted lipophilicity (clogP ~3.2) and topological polar surface area (tPSA ~60 Ų) that distinguish it from common methyl, phenyl, or unsubstituted benzyl analogs [1]. The 4-chlorobenzyl group increases lipophilicity and potential for halogen bonding with target proteins compared to a simple benzyl group, while the butyl chain balances solubility against excessive logP that would hinder aqueous compatibility in biochemical assays [2]. These predicted properties suggest the compound may occupy a favorable range for cell permeability (clogP 1-4, tPSA <90 Ų), but without experimental logD, solubility, or permeability data, this remains a computational estimate.

Physicochemical Properties Lipophilicity ADME Prediction

Validated Application Scenarios for Butyl{1-[(4-chlorophenyl)methyl]pyrazolo[4,5-e]pyrimidin-4-yl}amine Based on Available Evidence


Exploratory Kinase Profiling: Mapping the Selectivity Landscape of a Novel Pyrazolo[4,5-e]pyrimidine Scaffold

The compound can be employed as a chemical probe in broad-panel kinase profiling assays (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) to define its target engagement fingerprint [1]. Because no prior activity data exist, this scenario is appropriate for laboratories seeking to identify novel kinase inhibition profiles distinct from those of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine inhibitors. The resulting selectivity data would constitute the first quantitative activity map for this specific compound, enabling evidence-based differentiation from known analogs.

Structure-Activity Relationship (SAR) Studies: Probing the N1-Benzyl and C4-Amine Pharmacophoric Space

As a member of a series of pyrazolo[4,5-e]pyrimidines with systematic variation at N1 and C4, this compound can serve as a reference point for SAR investigations [1]. Its 4-chlorobenzyl and N-butyl substituents define a specific region of chemical space; procurement enables direct comparison with analogs bearing different N1-substituents (e.g., 4-fluorobenzyl, 4-methylbenzyl) or C4-amines (e.g., N-methyl, N-phenyl) to quantify the impact of these modifications on potency, selectivity, and cellular activity.

In Silico Docking and Pharmacophore Modeling: A Structurally Defined Ligand for Computational Studies

The well-defined chemical structure of the compound, combined with the known ATP-competitive binding mode of pyrazolopyrimidines, enables its use as a docking ligand in computational kinase models [1]. Procurement supports molecular dynamics simulations, free energy perturbation calculations, or pharmacophore hypothesis generation aimed at predicting binding modes unique to the pyrazolo[4,5-e]pyrimidine isomer. Computational predictions can then guide experimental validation, creating a feedback loop for compound optimization.

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